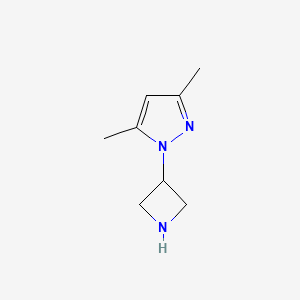

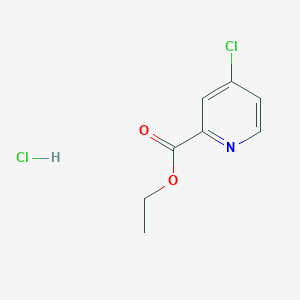

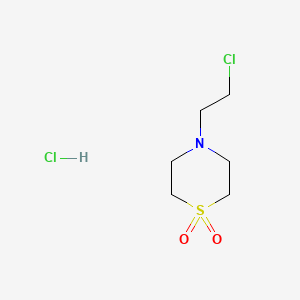

![molecular formula C13H19N3O2 B1512065 2-Metil-7,8-dihidropirido[4,3-d]pirimidina-6(5H)-carboxilato de tert-butilo CAS No. 210538-72-0](/img/structure/B1512065.png)

2-Metil-7,8-dihidropirido[4,3-d]pirimidina-6(5H)-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (TBMDP) is a heterocyclic compound that belongs to the pyridine family. It is a white powder that is insoluble in water and soluble in organic solvents. TBMDP is used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the design of drug-target interactions.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

Este compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos, que son cruciales en la química medicinal. La transformación de 5-acetil-4-aminopirimidinas acilatedas con anhídridos carboxílicos o cloruros de ácido en derivados de pirido[2,3-d]pirimidin-5-ona es un ejemplo de esto . Estos derivados son significativos debido a su amplia gama de actividades biológicas, que incluyen efectos antiproliferativos y antimicrobianos.

Agentes Antiproliferativos

El andamiaje de pirido[4,3-d]pirimidina se encuentra en compuestos que exhiben actividad antiproliferativa. Por ejemplo, API-1, un derivado de pirido[2,3-d]pirimidin-5-ona, es un agente prometedor en esta categoría . Tales compuestos son valiosos en la investigación del cáncer por su potencial para inhibir el crecimiento de las células cancerosas.

Actividad Antimicrobiana

Se ha informado que los compuestos con el núcleo de pirido[4,3-d]pirimidina poseen propiedades antimicrobianas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos, lo cual es crucial en la lucha contra las bacterias resistentes a los medicamentos .

Aplicaciones Antiinflamatorias y Analgésicas

Las actividades antiinflamatorias y analgésicas de los derivados de pirido[4,3-d]pirimidina los convierten en agentes terapéuticos potenciales para tratar afecciones como la artritis y otras enfermedades inflamatorias .

Efectos Hipotensores

Algunos derivados de pirido[4,3-d]pirimidina han mostrado actividad hipotensora, lo que podría ser beneficioso en el desarrollo de nuevos tratamientos para la presión arterial alta .

Propiedades Antihistamínicas

La actividad antihistamínica de ciertos derivados de pirido[4,3-d]pirimidina sugiere su uso en el tratamiento de reacciones alérgicas. Esta aplicación es particularmente relevante para el desarrollo de nuevos antihistamínicos con posibles menos efectos secundarios .

Mecanismo De Acción

Tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that binds to various target molecules. It has been found to interact with proteins, enzymes, and DNA, as well as with other organic molecules. The binding of tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate to these target molecules results in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of cholesterol and glucose. tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has also been found to interfere with the function of certain proteins, such as those involved in signal transduction. Additionally, tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been found to interact with DNA, resulting in changes in gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate also has certain limitations. It is insoluble in water and has limited solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound, and thus can interact with a wide range of target molecules, making it difficult to control the effects of the compound in certain experiments.

Direcciones Futuras

The potential future directions for the use of tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate in scientific research are numerous. tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate could be used in the development of new drugs, in the design of novel drug-target interactions, in the study of molecular recognition, in the design of molecular sensors, and in the synthesis of polymers. Additionally, tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate could be used in the study of biochemical and physiological effects, in the study of gene expression, and in the design of new drug delivery systems. Furthermore, tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate could be used in the development of new diagnostic tests, in the study of disease processes, and in the study of the effects of environmental factors on health.

Propiedades

IUPAC Name |

tert-butyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFOVBHZCZAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20740032 | |

| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210538-72-0 | |

| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

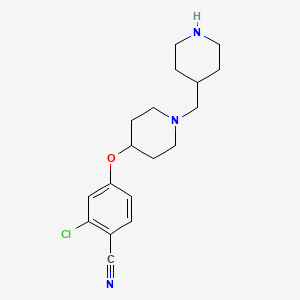

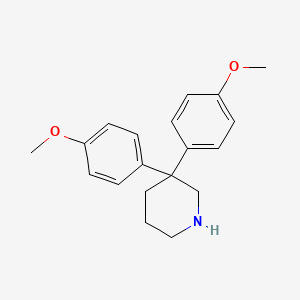

![4,4'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B1511983.png)

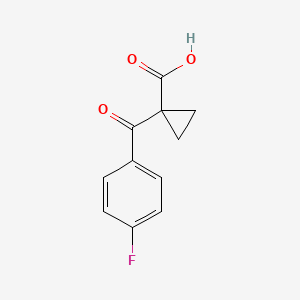

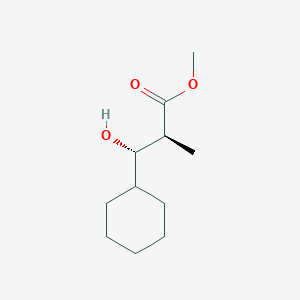

![5-Bromo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1511984.png)

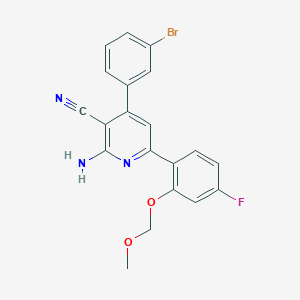

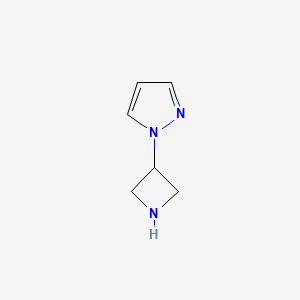

![tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1511992.png)

![tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512008.png)